6-Methoxy-3-methylbenzo[c]isoxazole
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Overview
Description
6-Methoxy-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methoxy-substituted benzaldehyde with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methoxy-3-methylbenzo[c]isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
3-Methylisoxazole: Similar in structure but lacks the methoxy group.
6-Fluoro-3-methylbenzo[c]isoxazole: Contains a fluorine atom instead of a methoxy group.
3,5-Dimethylisoxazole: Has an additional methyl group compared to 6-Methoxy-3-methylbenzo[c]isoxazole.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-8-4-3-7(11-2)5-9(8)10-12-6/h3-5H,1-2H3 |
InChI Key |
OOTKHAQPBOXKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NO1)OC |
Origin of Product |
United States |
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